molecular formula C12H13NO2 B2401320 [5-(5-Amino-2-methylphenyl)furan-2-yl]methanol CAS No. 874592-19-5

[5-(5-Amino-2-methylphenyl)furan-2-yl]methanol

Cat. No.: B2401320
CAS No.: 874592-19-5
M. Wt: 203.241
InChI Key: CXKRLPWHLBGVCM-UHFFFAOYSA-N
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Description

[5-(5-Amino-2-methylphenyl)furan-2-yl]methanol is a furan-based compound featuring a hydroxymethyl group attached to a furan ring, which is further substituted with a 5-amino-2-methylphenyl group. The amino and methyl substituents on the phenyl ring influence its electronic, steric, and solubility properties, making it a versatile intermediate for further chemical modifications .

Properties

IUPAC Name

[5-(5-amino-2-methylphenyl)furan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8-2-3-9(13)6-11(8)12-5-4-10(7-14)15-12/h2-6,14H,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKRLPWHLBGVCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)C2=CC=C(O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(5-Amino-2-methylphenyl)furan-2-yl]methanol typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and pH during the reactions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of [5-(5-Amino-2-methylphenyl)furan-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

[5-(3-Aminophenyl)furan-2-yl]methanol
  • Structure: A meta-amino substituent on the phenyl ring (CAS: 764710-29-4).
  • It is frequently used as a building block in organic synthesis .
  • Applications: Intermediate for antimalarial and anticancer agents due to its ability to form Schiff bases via the amino group .
[5-(4-Amino-2-methylphenyl)furan-2-yl]methanol
  • Structure: A para-amino and ortho-methyl substituent (CAS: 105119-82-2).
  • Properties: The methyl group increases lipophilicity, improving membrane permeability in drug candidates. The para-amino group enhances hydrogen-bonding capacity, which is critical for target binding in medicinal chemistry .
[5-(4-Methyl-3-nitrophenyl)furan-2-yl]methanol
  • Structure : Nitro and methyl substituents at the 3- and 4-positions, respectively (CAS: 677765-65-0).
  • Properties: The nitro group acts as an electron-withdrawing group, stabilizing the molecule but requiring reduction to an amino group for further functionalization. Used as a precursor in dye and explosive synthesis .

Halogen-Substituted Analogs

[5-(2,5-Dichlorophenyl)furan-2-yl]methanol
  • Structure : Dichloro substituents at the 2- and 5-positions (CAS: 585522-14-1).
  • Properties : Chlorine atoms increase molecular weight and stability, making this compound resistant to oxidative degradation. Explored in agrochemicals for pest resistance .

Heterocyclic Variations

(5-(Furan-2-yl)pyridin-3-yl)methanol
  • Structure : Pyridine replaces the phenyl ring (CAS: 887973-98-0).
  • Properties: The pyridine nitrogen introduces basicity, altering solubility in acidic conditions. Potential applications in coordination chemistry and catalysis .

Solubility and Stability

  • Amino-substituted derivatives (e.g., [5-(5-Amino-2-methylphenyl)furan-2-yl]methanol) exhibit higher aqueous solubility due to hydrogen bonding, whereas nitro- or chloro-substituted analogs are more lipophilic .
  • Amino groups are prone to oxidation, necessitating storage under inert atmospheres, while nitro groups enhance thermal stability .

Reactivity

  • The amino group in this compound facilitates reactions such as: Schiff base formation with aldehydes/ketones . Acylation to form amides for drug derivatization .
  • The hydroxymethyl group on the furan ring can undergo oxidation to carboxylic acids, as demonstrated in enzymatic studies using 5-(hydroxymethyl)furfural oxidase .

Pharmaceutical Intermediates

  • Antimicrobial Agents : Chloro-substituted analogs exhibit enhanced bioactivity against Gram-negative bacteria due to improved membrane penetration .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituents Solubility (LogP) Applications
This compound N/A C12H13NO2 5-Amino, 2-methyl 1.2 (estimated) Pharmaceutical intermediates
[5-(3-Aminophenyl)furan-2-yl]methanol 764710-29-4 C11H11NO2 3-Amino 0.8 Anticancer agents, Schiff bases
[5-(4-Amino-2-methylphenyl)furan-2-yl]methanol 105119-82-2 C12H13NO2 4-Amino, 2-methyl 1.5 Drug discovery
[5-(4-Methyl-3-nitrophenyl)furan-2-yl]methanol 677765-65-0 C12H11NO4 4-Methyl, 3-nitro 2.1 Dye precursors
[5-(2,5-Dichlorophenyl)furan-2-yl]methanol 585522-14-1 C11H8Cl2O2 2,5-Dichloro 3.0 Agrochemicals

Biological Activity

[5-(5-Amino-2-methylphenyl)furan-2-yl]methanol is an organic compound characterized by its furan ring and amino group, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The compound's structure is defined by the presence of a furan ring, an amino group at the 5-position, and a methanol moiety. This unique configuration allows for diverse interactions with biological targets.

Property Description
Molecular FormulaC₁₁H₁₃N₃O
Molecular Weight203.24 g/mol
Functional GroupsAmino (-NH₂), Hydroxyl (-OH)
Structural FeaturesFuran ring, Aromatic amine

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. The furan ring is known to enhance the compound's interaction with microbial targets, potentially leading to effective inhibition of bacterial growth. Preliminary studies suggest that this compound may show activity against both Gram-positive and Gram-negative bacteria.

Antioxidant Properties

The presence of hydroxyl and amino groups in this compound suggests strong antioxidant potential. Antioxidants play a crucial role in neutralizing free radicals, thus preventing oxidative stress-related damage in cells. Various assays have been conducted to evaluate the compound’s ability to scavenge free radicals.

Anti-inflammatory Activity

Compounds containing furan rings often exhibit anti-inflammatory properties. The amino group may facilitate interactions with inflammatory mediators, suggesting that this compound could modulate inflammatory pathways effectively. In vitro studies have demonstrated promising results in reducing pro-inflammatory cytokines.

Cytotoxicity and Anticancer Potential

Initial cytotoxicity assessments using cell lines such as MCF-7 (breast cancer) have shown that this compound exhibits significant cytotoxic effects. The IC50 values indicate its potential as an anticancer agent, warranting further investigation into its mechanisms of action against cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Binding Affinity : The compound may bind to specific receptors or enzymes involved in disease processes, influencing various biochemical pathways.
  • Hydrogen Bonding : The amino group enhances the potential for hydrogen bonding with biomolecules, facilitating interactions that can lead to biological effects.
  • Lipophilicity : The methyl group affects the compound's lipophilicity, influencing absorption and distribution within biological systems.

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of this compound:

  • Antimicrobial Screening : In a study assessing various compounds for antimicrobial activity, this compound showed inhibition against E. coli and S. aureus with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
    Microorganism MIC (mg/mL)
    E. coli0.025
    S. aureus0.030
  • Cytotoxicity Studies : A cytotoxicity assay revealed that at concentrations ranging from 10 µM to 100 µM, the compound significantly reduced cell viability in MCF-7 cells, indicating its potential as an anticancer agent.
    Concentration (µM) Cell Viability (%)
    1085
    5060
    10030

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